5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole 5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 312512-38-2
VCID: VC5640967
InChI: InChI=1S/C3H4BrN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7)
SMILES: CS(=O)(=O)C1=NC(=NN1)Br
Molecular Formula: C3H4BrN3O2S
Molecular Weight: 226.05

5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole

CAS No.: 312512-38-2

Cat. No.: VC5640967

Molecular Formula: C3H4BrN3O2S

Molecular Weight: 226.05

* For research use only. Not for human or veterinary use.

5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole - 312512-38-2

Specification

CAS No. 312512-38-2
Molecular Formula C3H4BrN3O2S
Molecular Weight 226.05
IUPAC Name 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole
Standard InChI InChI=1S/C3H4BrN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Standard InChI Key SKMPKUZJIVVSEJ-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=NC(=NN1)Br

Introduction

Key Findings

5-Bromo-3-(methylsulfonyl)-1H-1,2,4-triazole (CAS: 312512-38-2) is a heterocyclic compound with a molecular formula of C3H4BrN3O2S\text{C}_3\text{H}_4\text{BrN}_3\text{O}_2\text{S} and a molecular weight of 226.05 g/mol . It belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound’s structural uniqueness arises from the bromine atom at position 5 and the methylsulfonyl group at position 3, which enhance its chemical reactivity and biological potential . This review synthesizes data from diverse sources to elucidate its synthesis, properties, biological activities, and applications.

Structural and Chemical Properties

Molecular Characteristics

The IUPAC name for this compound is 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole, with the SMILES notation CS(=O)(=O)C1=NC(=NN1)Br\text{CS(=O)(=O)C1=NC(=NN1)Br} . Key physicochemical properties include:

PropertyValueSource
Boiling Point445.3 ± 28.0 °C (predicted)
Density2.015 ± 0.06 g/cm³ (predicted)
pKa4.24 ± 0.40 (predicted)
SolubilityNot fully characterized

The methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) contributes to electron-withdrawing effects, stabilizing the triazole ring and influencing reactivity in substitution reactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves functionalization of 3-bromo-1H-1,2,4-triazole. A common method includes:

  • Sulfonylation: Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions .

  • Cyclization: Utilizing hydrazine derivatives or microwave-assisted techniques to optimize yield .

For example, VulcanChem reports that the methylsulfonyl group is introduced through nucleophilic substitution, leveraging the bromine atom’s leaving group capability. Microwave-assisted synthesis has gained traction for reducing reaction times and improving efficiency .

Reactivity Profile

The compound participates in:

  • Nucleophilic substitution: Bromine at position 5 can be replaced by amines or thiols .

  • Coordination chemistry: The sulfonyl group facilitates metal complexation, relevant in catalysis .

  • Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions .

Biological Activities

Enzyme Inhibition

The methylsulfonyl group enhances binding to enzyme active sites. For instance:

  • Cytochrome P450 inhibition: Triazoles interfere with fungal cytochrome P450 14α-demethylase, a target in azole antifungals .

  • Kinase modulation: Preliminary data suggest potential in targeting protein kinases involved in cancer .

Applications in Material Science

Energetic Materials

1,2,4-Triazoles are valued for high nitrogen content and thermal stability. This compound’s sulfonyl group may improve oxygen balance in explosives, though empirical data are pending .

Corrosion Inhibition

Sulfonyl triazoles act as corrosion inhibitors for metals in acidic environments. The sulfonyl group adsorbs onto metal surfaces, forming protective layers .

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